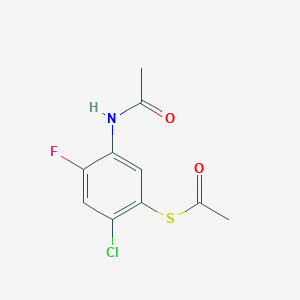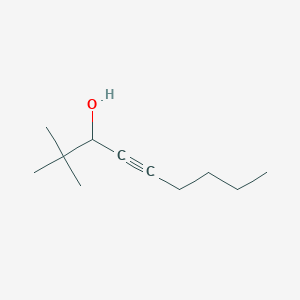![molecular formula C13H17NO4S B14310682 Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester CAS No. 110113-19-4](/img/no-structure.png)
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid moiety, a nitroethyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester typically involves a multi-step process. One common method includes the reaction of 4-methylphenylacetic acid with a nitroalkane under basic conditions to form the nitroethyl intermediate. This intermediate is then reacted with acetic acid and an appropriate thioether reagent under acidic conditions to yield the final ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Thioether derivatives.
Applications De Recherche Scientifique
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether linkage may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, 4-methylphenyl ester: Similar structure but lacks the nitroethyl and thioether groups.
Benzeneacetic acid, 4-methylphenyl ester: Contains a benzene ring instead of the acetic acid moiety.
Uniqueness
Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester is unique due to the presence of both nitro and thioether functionalities, which impart distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Propriétés
| 110113-19-4 | |
Formule moléculaire |
C13H17NO4S |
Poids moléculaire |
283.35 g/mol |
Nom IUPAC |
ethyl 2-[1-(4-methylphenyl)-2-nitroethyl]sulfanylacetate |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(15)9-19-12(8-14(16)17)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
Clé InChI |
ZOHNMNWNCVQXDT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC(C[N+](=O)[O-])C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dodec-11-en-1-yl)oxy]oxane](/img/structure/B14310609.png)
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;nitric acid](/img/structure/B14310621.png)


![1,1'-{Sulfonylbis[(2-nitro-4,1-phenylene)oxy]}bis(4-ethylbenzene)](/img/structure/B14310644.png)

